- Synthesis of quinaldic acidZhejiang Huagong, 2011, 42(9), 17-18,
Cas no 93-10-7 (Quinoline-2-carboxylic acid)

Quinoline-2-carboxylic acid structure
Nom du produit:Quinoline-2-carboxylic acid
Numéro CAS:93-10-7
Le MF:C10H7NO2
Mégawatts:173.168082475662
MDL:MFCD00006752
CID:34687
PubChem ID:7124
Quinoline-2-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Quinoline-2-carboxylic acid
- 2-Quinolinecarboxylic acid
- Quinoline-2-carboxylic acid (Quinaldic acid)
- RARECHEM AL BO 1348
- QUINALDINIC ACID
- TIMTEC-BB SBB003820
- 2-QUINOLINECARBOCYLIC ACID
- Quinaldic Acid
- 2-Carboxyquinoline
- 2-Quinolinylcarboxylic acid
- 2-Quinoline carboxylic acid
- Quinaldate
- 2-Quinolinecarboxylate
- 2-quinaldic acid
- Quinolinecarboxylic acid
- 2-quinoline-carboxylic acid
- QUINALDIC ACID, 99%
- P90NWT719R
- LOAUVZALPPNFOQ-UHFFFAOYSA-N
- quinoline-2-carboxylic acid (quinaldic
- Quinaldic acid (8CI)
- 2-Quinolinic acid
- NSC 4882
- Quinolin-2-carboxylic acid
- AC-2457
- HY-W002011
- Oprea1_469219
- 1199266-78-8
- BDBM50546252
- ALBB-005959
- NS00015184
- AKOS000119019
- DB02428
- Chinaldinsaeure
- CHEMBL1160559
- Q0003
- SCHEMBL39024
- AI3-18872
- 2-Quinolinylcarboxylate
- Quinoline-2-carboxylic acid anion
- 93-10-7
- quinolinium-2-carboxylate
- 26469-60-3
- Cambridge id 5116923
- 2,3-pyridinedicarboxylic acid (quinolinic acid)
- Q17189267
- bmse000417
- FS-2156
- BRN 0126322
- SY001304
- NSC-4882
- C06325
- AB00802
- DB-023064
- SDCCGMLS-0065930.P001
- F1018-0303
- AB01325078-02
- S6366
- W-100255
- Quinaldinate
- chinaldinsaure
- QUINALDIC ACID [MI]
- EINECS 202-218-3
- UNII-P90NWT719R
- 2-?Quinolinecarboxylic Acid
- quinoline, 2-carboxy-
- BP-13045
- Quinolin-2-carboxylate
- quinoline carboxylic acid
- CS-W002011
- Chinolin-2-carbonsA currencyure
- MFCD00006752
- Quinaldic acid, 98%
- Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
- Oprea1_509154
- Z104473458
- W-204258
- 2-Chinolincarbonsaeure
- STK500701
- AK-830/25033071
- NSC4882
- HMS3604O18
- HMS1648G18
- 5-22-03-00183 (Beilstein Handbook Reference)
- DTXSID6059079
- NCGC00330664-01
- EN300-19301
- CHEBI:18386
- WLN: T66 BNJ CVQ
-
- MDL: MFCD00006752
- Piscine à noyau: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
- La clé Inchi: LOAUVZALPPNFOQ-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC2C(=CC=CC=2)N=1)O
- BRN: 0126322
Propriétés calculées
- Qualité précise: 173.047678g/mol
- Charge de surface: 0
- XLogP3: 1.6
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Nombre de liaisons rotatives: 1
- Masse isotopique unique: 173.047678g/mol
- Masse isotopique unique: 173.047678g/mol
- Surface topologique des pôles: 50.2Ų
- Comptage des atomes lourds: 13
- Complexité: 205
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Cristaux blancs, sans odeur.
- Dense: 1.2427 (rough estimate)
- Point de fusion: 156-158 °C (lit.)
- Point d'ébullition: 348.7°C at 760 mmHg
- Point d'éclair: 164.7℃
- Indice de réfraction: 1.5200 (estimate)
- Acidité alcalinité: 3.0-3.5 (10g/l, H2O, 20℃)
- Solubilité: 14g/l
- Coefficient de répartition de l'eau: Désintégration
- Le PSA: 50.19000
- Le LogP: 1.93300
- Merck: 8046
- Solubilité: Facilement soluble dans l'éthanol et la solution alcaline, légèrement soluble dans l'eau.
- FEMA: 2723
Quinoline-2-carboxylic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S37/39
- RTECS:UZ9100000
-
Identification des marchandises dangereuses:
- TSCA:Yes
- Terminologie du risque:R36/37/38
- Conditions de stockage:Inert atmosphere,2-8°C
- Niveau de danger:IRRITANT
Quinoline-2-carboxylic acid Données douanières
- Code HS:29334990
- Données douanières:
Code douanier chinois:
2933499090Résumé:
2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Quinoline-2-carboxylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D484073-100g |
QUINOLINE-2-CARBOXYLIC ACID |
93-10-7 | 97% | 100g |
$140 | 2024-05-23 | |
TRC | Q700490-25000mg |
2-Quinolinecarboxylic Acid |
93-10-7 | 25g |
$127.00 | 2023-05-17 | ||
Enamine | EN300-19301-50.0g |
quinoline-2-carboxylic acid |
93-10-7 | 95.0% | 50.0g |
$68.0 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10192-5g |
Quinaldic acid, 98% |
93-10-7 | 98% | 5g |
¥889.00 | 2023-03-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4780-100 mg |
Quinaldic acid |
93-10-7 | 99.82% | 100MG |
¥459.00 | 2022-04-26 | |
TRC | Q700490-5g |
2-Quinolinecarboxylic Acid |
93-10-7 | 5g |
$ 63.00 | 2023-09-06 | ||
Fluorochem | 036133-10g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 10g |
£15.00 | 2022-03-01 | |
ChemScence | CS-W002011-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 99.97% | 100g |
$74.0 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q110294-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 98% | 100g |
¥554.90 | 2023-09-01 | |
Life Chemicals | F1018-0303-2.5g |
quinoline-2-carboxylic acid |
93-10-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
Quinoline-2-carboxylic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt → 55 °C; 60 min, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Référence
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Hydrogen bromide Solvents: Acetic acid , Water
Référence
- Quinolines. I. Synthesis of quinaldic acid and some of its amide derivativesJournal of Organic Chemistry, 1959, 24, 1691-4,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ; 4 - 24 h, rt
Référence
- Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalystOrganic & Biomolecular Chemistry, 2009, 7(19), 4062-4066,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile , Water ; 8 h, pH 9.8 - 10.1, rt
Référence
- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" OxidationsACS Catalysis, 2018, 8(7), 6738-6744,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol , Water
Référence
- Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous FlowOrganic Process Research & Development, 2022, 26(5), 1486-1495,
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ; 24 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Nickel-Catalyzed Conversion of Amides to Carboxylic AcidsOrganic Letters, 2020, 22(7), 2833-2837,
Synthetic Routes 9
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide , Selenium dioxide Solvents: 1,4-Dioxane ; 1 h, 50 °C
Référence
- Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxideHeterocycles, 2003, 60(4), 953-957,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Acetonitrile , Water ; overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Référence
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Solvents: Water ; acidified, rt
1.2 Solvents: Water ; acidified, rt
Référence
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid
Référence
- Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolinesChemical Communications (Cambridge, 2002, (2), 180-181,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 40 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
Référence
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydesOrganic & Biomolecular Chemistry, 2007, 5(1), 61-64,
Synthetic Routes 17
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Référence
- Synthesis and biological evaluation of quinoline-polyamine derivativesYouji Huaxue, 2013, 33(1), 125-131,
Synthetic Routes 19
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Référence
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom TransferOrganic Letters, 2021, 23(17), 6648-6653,
Synthetic Routes 21
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
Référence
- Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugatesYaoxue Xuebao, 2013, 48(2), 269-275,
Quinoline-2-carboxylic acid Raw materials
- 2-(Bromomethyl)quinoline
- 2-Nitrobenzaldehyde
- 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
- Ethyl quinoline-2-carboxylate
- 2-Aminobenzaldehyde
- 2-Quinolinylmethanol
- Ethyl pyruvate
- 2-Tribromomethylquinoline
- quinoline-2-carbaldehyde
- N-Methyl-N-phenyl-2-quinolinecarboxamide
- 8-Bromoquinoline-2-carboxylic acid
- 2-Methylpyridine
- Succinic anhydride
- Methyl pyruvate
Quinoline-2-carboxylic acid Preparation Products
Quinoline-2-carboxylic acid Littérature connexe
-
Minghao Li,Xiaohan Dong,Na Zhang,Fran?ois Jér?me,Yanlong Gu Green Chem. 2019 21 4650
-
Kenneth D. Camm,Ahmed El-Sokkary,Andrew L. Gott,Peter G. Stockley,Tamara Belyaeva,Patrick C. McGowan Dalton Trans. 2009 10914
-
O. Anjaneyulu,D. Maddileti,K. C. Kumara Swamy Dalton Trans. 2012 41 1004
-
Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
-
Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
93-10-7 (Quinoline-2-carboxylic acid) Produits connexes
- 197507-59-8(1,6-Naphthyridine-2-carboxylic acid)
- 207399-25-5(Isoquinoline-3-carboxylic Acid Hydrate)
- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)
- 40609-76-5(4-Methylquinoline-2-carboxylic acid)
- 6624-49-3(Isoquinoline-3-carboxylic Acid)
- 1477-50-5(Indole-2-carboxylic acid)
- 10241-97-1(5-Methylindole-2-carboxylic acid)
- 1891-17-4(1,10-Phenanthroline-2-Carboxylic Acid)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-10-7)Quinoline-2-carboxylic Acid

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:93-10-7)Quinoline-2-carboxylic acid

Pureté:99%
Quantité:500g
Prix ($):277.0